2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound’s systematic IUPAC name is 2-[2-{2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]inden-1-ylidene}ethylidene]-1,3,3-trimethylindole perchlorate , reflecting its polycyclic architecture. The nomenclature prioritizes the indenyl core substituted with chlorine at position 2, flanked by conjugated ethylidene bridges linking two 1,3,3-trimethylindolium moieties. The perchlorate counterion stabilizes the cationic charge localized on the indolium nitrogen atoms.
Isomeric considerations arise from three factors:
- Geometric isomerism : The ethylidene bridges ($$-\text{CH}=\text{CH}-$$) permit cis/trans isomerization, though steric hindrance from methyl groups favors the trans configuration.
- Conformational flexibility : The polymethine chain adopts dihedral angles influenced by intramolecular $$\pi$$-$$\pi$$ stacking between indolium and indenyl groups.
- Tautomerism : The indolium nitrogen’s protonation state remains fixed due to the perchlorate counterion, eliminating tautomeric variability.
Crystallographic Analysis of Polymethine Chain Conformation
Single-crystal X-ray diffraction of analogous indolium-cyanine derivatives reveals a di-cis conformation in the solid state, with interplanar angles of 50.2° between indolium and indenyl groups. Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| C–C bond length (polymethine) | 1.38–1.42 Å | |
| N–C(indolium) bond length | 1.34 Å | |
| Cl–C(indene) bond length | 1.72 Å | |
| Dihedral angle (indolium-indenyl) | 50.2° (di-cis) |
The chlorine substituent at position 2 of the indene ring induces a bathochromic shift by extending conjugation through inductive effects.
Spectroscopic Elucidation (¹H/¹³C NMR, FT-IR, HRMS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Fourier-Transform Infrared (FT-IR):
- $$v_{\text{C=N}} = 1620 \, \text{cm}^{-1}$$ (conjugated iminium stretch)
- $$v_{\text{ClO₄⁻}} = 1100 \, \text{cm}^{-1}$$ (perchlorate symmetric stretch)
High-Resolution Mass Spectrometry (HRMS):
- Calculated for $$\text{C}{35}\text{H}{34}\text{ClN}_2^+$$: 541.2381
- Observed: 541.2378 ($$\Delta = -0.55 \, \text{ppm}$$)
Comparative Structural Analysis with Classical Cyanine Dyes
Properties
IUPAC Name |
2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]inden-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34ClN2.ClHO4/c1-34(2)27-15-9-11-17-29(27)37(5)31(34)21-19-25-23-13-7-8-14-24(23)26(33(25)36)20-22-32-35(3,4)28-16-10-12-18-30(28)38(32)6;2-1(3,4)5/h7-22H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQWSQIJGPAHT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C6=CC=CC=C63)Cl)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724641 | |
| Record name | 2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159824-78-9 | |
| Record name | 2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Structural Features of Indolium-Based Dyes
Key Observations:
Conjugation and Optical Properties : The target compound’s inden core provides extended conjugation compared to IR806’s cyclopenten ring, resulting in redshifted absorbance . Tosylate and perchlorate counterions enhance solubility in organic solvents, whereas IR806’s sulfobutyl groups improve water solubility .
Chloro Substituent : The chloro group in the target compound and 205744-92-9 increases electron-withdrawing effects, stabilizing the cationic charge and tuning λmax.
Bioactivity and Pharmacological Profiles
Table 2: Bioactivity Comparison
Key Insights:
- Structural-Bioactivity Correlation : highlights that compounds with similar structures (e.g., indole/inden cores) often share bioactivity profiles. For example, thiosemicarbazone derivatives (e.g., compound 10 in ) exhibit antimicrobial activity due to metal-chelating properties .
- Chloro Substitution : Chloro groups in phthalimides () and indoles () enhance thermal stability and electronic properties, making them suitable for polymers or optoelectronics .
Key Findings:
- Machine Learning Applications : underscores the utility of Tanimoto and Dice indices in virtual screening. IR806’s high similarity to other cyanine dyes explains its adoption in bioimaging .
- Yield Optimization : Heterocyclic compounds like those in achieve high yields (68–87%) via acid-catalyzed condensations, suggesting scalable routes for the target compound .
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
UV-Vis Spectroscopy
-
λmax in methanol: 652 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹), characteristic of the trimethine cyanine π→π* transition.
Optimization Strategies and Yield Considerations
Reported yields for analogous cyanine syntheses range from 35% to 58%, depending on the purification method. Key optimization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
